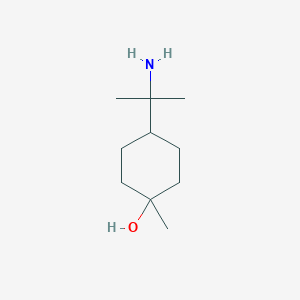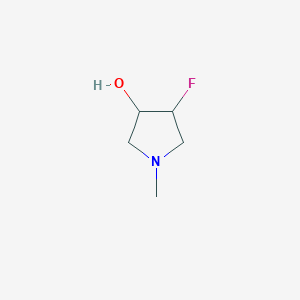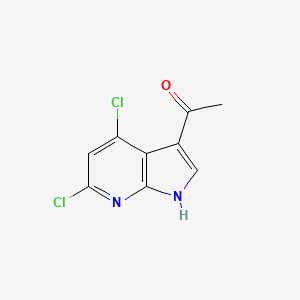
3-Acetyl-4,6-dichloro-7-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4,6-dichloro-7-azaindole is a chemical compound with the molecular formula C9H6Cl2N2O. It belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,6-dichloro-7-azaindole typically involves the cyclization of appropriate precursors. One common method involves the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials. The reaction conditions often include microwave heating to accelerate the penultimate reaction step, which is an epoxide-opening-cyclization-dehydration sequence .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
3-Acetyl-4,6-dichloro-7-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetyl group can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are commonly employed.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azaindoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学研究应用
3-Acetyl-4,6-dichloro-7-azaindole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties
作用机制
The mechanism of action of 3-Acetyl-4,6-dichloro-7-azaindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Acetyl-4,6-dichloro-7-azaindole include other azaindoles such as:
- 4-Chloro-7-azaindole
- 3-Acetyl-4-chloro-7-azaindole
- 6-Chloro-7-azaindole
Uniqueness
What sets this compound apart from its similar compounds is the presence of both acetyl and dichloro substituents, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
属性
分子式 |
C9H6Cl2N2O |
|---|---|
分子量 |
229.06 g/mol |
IUPAC 名称 |
1-(4,6-dichloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4(14)5-3-12-9-8(5)6(10)2-7(11)13-9/h2-3H,1H3,(H,12,13) |
InChI 键 |
YSTQTGRKFSLTKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=C1C(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


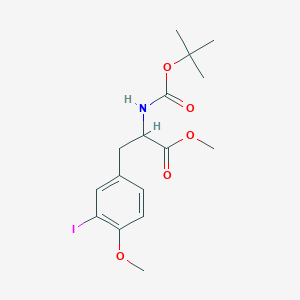
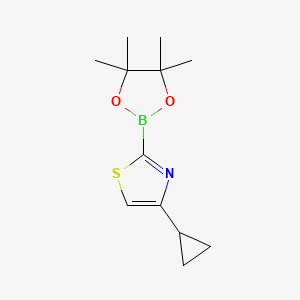
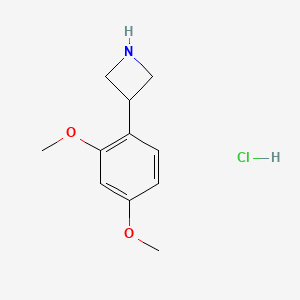
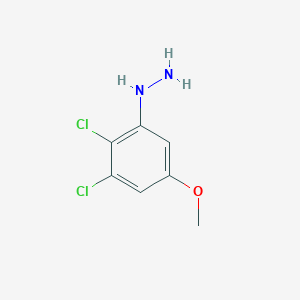
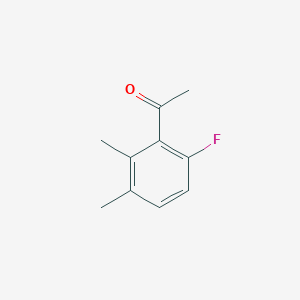
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
